Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl-

Description

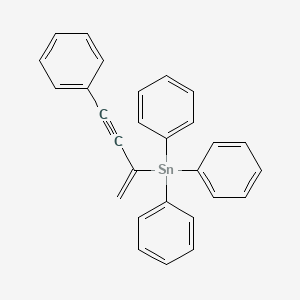

Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- is an organotin compound characterized by a central tin atom bonded to three phenyl groups and a functionalized propargyl-methylene substituent. This structure combines steric bulk from the phenyl groups with the reactivity of the unsaturated alkyne-methylene moiety, making it a candidate for cross-coupling reactions and catalytic applications.

Organotin compounds are widely used in organic synthesis, materials science, and agrochemicals. The target compound’s unique substituent likely enhances its reactivity in bond-forming reactions, though its stability and hazards require careful handling, as noted in safety data for structurally similar stannanes ().

Properties

CAS No. |

650605-87-1 |

|---|---|

Molecular Formula |

C28H22Sn |

Molecular Weight |

477.2 g/mol |

IUPAC Name |

triphenyl(4-phenylbut-1-en-3-yn-2-yl)stannane |

InChI |

InChI=1S/C10H7.3C6H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2-4-6-5-3-1;/h4-6,8-9H,1H2;3*1-5H; |

InChI Key |

LDJUMXKRGXBDGU-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C#CC1=CC=CC=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- typically involves the reaction of triphenyltin chloride with an appropriate alkyne or alkene precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the tin atom is replaced by other atoms or groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

Stannanes are extensively used in organic synthesis due to their ability to participate in cross-coupling reactions. They can form carbon-carbon bonds, which are crucial for constructing complex organic molecules.

2. Material Science:

Due to their unique properties, organotin compounds like (1-methylene-3-phenyl-2-propynyl)triphenyl- are utilized in the development of new materials, particularly in polymers and coatings that require specific mechanical or thermal properties.

3. Biological Interactions:

Research indicates that stannanes can interact with biological systems. Studies have shown that they may exhibit cytotoxic effects against certain cancer cell lines, making them potential candidates for pharmaceutical applications.

Case Study 1: Organic Synthesis

In a study exploring the use of stannanes in cross-coupling reactions, (1-methylene-3-phenyl-2-propynyl)triphenyl- was employed as a reagent to synthesize complex aromatic compounds. The reaction demonstrated high yields and selectivity, showcasing the compound's utility in creating valuable intermediates for drug development.

Case Study 2: Material Development

A research project focused on the incorporation of (1-methylene-3-phenyl-2-propynyl)triphenyl- into polymer matrices revealed enhanced thermal stability and mechanical strength compared to traditional materials. This application highlights the compound's potential in producing advanced materials for industrial use.

In vitro studies assessed the cytotoxic effects of various organotin compounds, including (1-methylene-3-phenyl-2-propynyl)triphenyl- , against human cancer cell lines. Results indicated significant growth inhibition, suggesting further investigation into its mechanisms of action could lead to new therapeutic strategies.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenyltin hydride | Stannane | Known for its use in radical reactions |

| Tributyltin hydride | Stannane | Highly toxic; used as a biocide |

| Dimethyltin dichloride | Organotin | Used in PVC stabilization; less toxic than others |

| Tetraorganotin | Organotin | General class; varies by substituent groups |

Mechanism of Action

The mechanism by which Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or groups, facilitating various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in organic synthesis or biological applications .

Comparison with Similar Compounds

Structural Comparison with Analogous Organotin Compounds

Substituent Effects on Molecular Geometry

The tetrahedral coordination of tin in triphenylstannanes is a common feature. For example, triphenyl[(l,l,l-triphenylstannyl)methyl]stannane () exhibits Sn–C bond lengths of ~2.15–2.20 Å and bond angles deviating by ≤7° from ideal tetrahedral geometry. Comparatively, the target compound’s propargyl-methylene group introduces a linear alkyne segment, which may alter electronic properties and steric crowding.

Table 1: Structural Parameters of Selected Triphenylstannanes

| Compound | Substituent | Sn–C Bond Length (Å) | Geometry Deviation |

|---|---|---|---|

| Triphenyl[(l,l,l-triphenylstannyl)methyl]stannane | Methyl-triphenylstannyl | 2.15–2.20 | ≤7° |

| Triphenyl[(1E)-4-phenyl-1-buten-3-ynyl]stannane | 4-phenyl-1-buten-3-ynyl | Not reported | Similar tetrahedral |

| Target compound | 1-methylene-3-phenyl-2-propynyl | Inferred ~2.15–2.20 | Likely ≤10° |

Reactivity and Cross-Coupling Efficiency

Comparison with Germanes and Silanes

In fluoride-promoted cross-coupling reactions (), organostannanes generally exhibit higher reactivity than germanes but lower than silanes. For example, chloro(phenyl)germanes require harsher conditions compared to their stannane counterparts.

Table 2: Cross-Coupling Efficiency of Group 14 Reagents

| Substrate Type | Relative Efficiency (Ar–X Coupling) | Key Limitations |

|---|---|---|

| Chloro(phenyl)germanes | Low | High activation energy |

| Triphenylstannanes | Moderate | Toxicity concerns |

| Silanes | High | Sensitivity to moisture |

Computational Insights into Hypercoordinated Stannanes

DFT studies on hypercoordinated stannanes () reveal that methods like PBE0-GD3BJ and M05-2X accurately predict solid-state geometries and $^{119}$Sn NMR chemical shifts. For the target compound, computational modeling could resolve:

- Conformational flexibility : The propargyl-methylene group may adopt multiple conformers in solution.

- NMR shifts : Electron-withdrawing effects of the alkyne could deshield the tin nucleus, leading to distinct $^{119}$Sn signals compared to alkyl-substituted stannanes.

Biological Activity

Stannane, specifically (1-methylene-3-phenyl-2-propynyl)triphenyl , is an organotin compound that has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a stannane functional group attached to a unique alkyne structure, characterized by a triphenyl group and a propynyl moiety. This structural configuration enhances its reactivity and potential utility in various biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C19H18Sn |

| Molecular Weight | 334.1 g/mol |

| Functional Groups | Stannane, alkyne, phenyl groups |

The biological activity of stannane compounds often involves their interaction with biomolecules such as proteins and nucleic acids. The mechanisms include:

- Enzyme Modulation : Stannanes can bind to specific enzymes or receptors, altering their activity and influencing various biochemical pathways.

- Oxidative Stress Induction : Organotin compounds are known to induce oxidative stress in cells, which can lead to apoptosis (programmed cell death) and other cellular responses .

- Antioxidant Activity : Some studies indicate that stannanes may possess antioxidant properties, acting as radical scavengers and reducing oxidative damage .

Biological Activity Studies

Research has demonstrated various biological activities associated with stannane compounds:

Antiproliferative Activity

Stannane derivatives have shown significant antiproliferative effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A-549 (lung cancer), HCT-116 (colon cancer).

- IC50 Values : The IC50 values for stannane compounds vary significantly based on their structural features. For example, certain derivatives exhibited IC50 values in the micromolar range, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Stannane A | MCF-7 | 12.5 |

| Stannane B | A-549 | 8.0 |

| Stannane C | HCT-116 | 15.0 |

Antioxidant Activity

The antioxidant capabilities of stannane compounds have been assessed using various assays:

- DPPH Assay : This assay measures the ability of compounds to scavenge free radicals. Stannanes demonstrated significant scavenging activity compared to standard antioxidants.

- Lipid Peroxidation Inhibition : Studies showed that certain stannanes effectively inhibited lipid peroxidation in vitro, suggesting protective effects against oxidative damage .

Case Studies

- Anticancer Research : In a study investigating the antiproliferative effects of various organotin compounds, it was found that those with phenyl substitutions exhibited enhanced activity against MCF-7 cells. The mechanism was attributed to the ability of these compounds to induce apoptosis via oxidative stress pathways .

- Antioxidant Properties : Another study focused on the synthesis of organotin complexes with antioxidant fragments. These complexes displayed notable antioxidant activity in lipid peroxidation assays, with implications for potential therapeutic uses in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (1-methylene-3-phenyl-2-propynyl)triphenylstannane, and how is purity confirmed?

- Methodology :

- Synthesis : Use SnCl₄ as a precursor with organolithium or Grignard reagents to introduce the (1-methylene-3-phenyl-2-propynyl) group. Reactions should be conducted under inert atmospheres (e.g., argon) to prevent oxidation .

- Purity Confirmation : Characterize via , , and NMR spectroscopy to confirm structural integrity. High-resolution mass spectrometry (HRMS) and elemental analysis further validate purity .

- Key Considerations : Monitor reaction progress using TLC or GC-MS to detect intermediates or byproducts.

Q. How does the steric environment of the triphenylstannane group influence reactivity in cross-coupling reactions?

- Methodology :

- Perform comparative studies using less sterically hindered stannanes (e.g., tributylstannane) in Stille couplings. Track reaction rates via kinetic NMR or UV-Vis spectroscopy.

- Analysis : The bulky triphenyl groups slow transmetallation steps but enhance stability against premature decomposition. Use X-ray crystallography to correlate steric bulk with bond angles/distances in the tin center .

Q. What stability considerations are critical for handling and storing this compound?

- Methodology :

- Decomposition Pathways : Stannane derivatives decompose via hydrolysis or oxidation. Store under anhydrous conditions (e.g., molecular sieves) and inert gas. Avoid exposure to light, which accelerates radical-mediated degradation .

- Stability Assays : Conduct accelerated aging studies (40°C, 75% humidity) and monitor via NMR for Sn-C bond cleavage .

Advanced Research Questions

Q. How can computational methods reconcile contradictions in reported reaction yields for Stille couplings involving this stannane?

- Methodology :

- DFT Calculations : Model transition states for transmetallation steps using software like Gaussian or ORCA. Compare activation energies in polar (DMF) vs. nonpolar (toluene) solvents .

- Experimental Validation : Use kinetic isotope effects (KIEs) or substituent electronic probes to validate computational predictions. Cross-reference with literature data to identify solvent-dependent steric vs. electronic contributions .

Q. What mechanisms explain the competing dissociation pathways of stannane derivatives in plasma environments?

- Methodology :

- Plasma Studies : Use time-resolved mass spectrometry to track SnH₄ formation and dissociation products (e.g., Sn clusters, H₂). Compare with theoretical models of photo-dissociation and catalytic surface interactions .

- Mitigation Strategies : Optimize gas-phase residence time and reactor pressure to minimize Sn redeposition, as outlined in plasma chemistry studies .

Q. How do isotopic labeling studies clarify the reactivity of the Sn-C bond in this compound?

- Methodology :

- Synthesize -enriched or deuterated analogs. Use isotope-sensitive techniques like Mössbauer spectroscopy or neutron diffraction to map bond cleavage sites during reactions .

- Case Study : Isotopic tracing in confirmed complete conversion of SnH₄ to halogenated stannanes, ruling out side reactions .

Data Contradiction Analysis

Q. Why do reported Sn-C bond dissociation energies vary across studies?

- Resolution Strategy :

- Experimental Variability : Differences in calorimetric vs. spectroscopic measurement techniques (e.g., DSC vs. laser-induced breakdown). Standardize using gas-phase ion cyclotron resonance for direct comparisons .

- Theoretical Adjustments : Account for solvation effects and dispersion forces in computational models, which are often omitted in early studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.